N-(2-methoxyphenyl)-3-methylbenzamide
Description
N-(2-Methoxyphenyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methylbenzoyl group linked to a 2-methoxyphenylamine moiety. The methoxy group at the ortho position of the phenyl ring may influence electronic and steric properties, affecting its reactivity and coordination behavior in metal-catalyzed reactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-5-7-12(10-11)15(17)16-13-8-3-4-9-14(13)18-2/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJCAOXZMFQQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylbenzoyl Chloride
The foundational approach involves converting 3-methylbenzoic acid to its reactive acyl chloride derivative. Source details a Grignard-based method utilizing 2-methyl-3-methoxyphenyl magnesium chloride and bis(trichloromethyl) carbonate (triphosgene). The reaction proceeds under nitrogen in tetrahydrofuran (THF) or isopropyl ether at 10–25°C, yielding 3-methylbenzoyl chloride with 98.7% purity after vacuum distillation. Critical parameters include:
Coupling with 2-Methoxyaniline
The acyl chloride reacts with 2-methoxyaniline in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃). Source demonstrates this two-step process achieves 78–85% yield when conducted at 0–5°C to minimize side reactions. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolates the target compound.
Table 1: Classical Amidation Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 85 | 97.2 |
| Base | K₂CO₃ | 82 | 96.8 |
| Solvent | DMF | 78 | 95.4 |
Palladium-Catalyzed Transamidation
Source introduces a one-pot transamidation strategy using (IPr)Pd(cinnamyl)Cl (3 mol%) in tetrahydrofuran (THF). The method bypasses acyl chloride intermediates by directly activating 3-methylbenzamide’s C–N bond via Boc protection. Key advantages include:
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Mechanistic insight : Boc groups induce steric strain, facilitating oxidative addition to palladium and subsequent amine substitution.
-
Purification simplicity : Solvent evaporation and ethyl acetate extraction eliminate chromatography needs.
Coupling Agent-Mediated Synthesis
BOP/DMAP System
Source employs benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) with 4-dimethylaminopyridine (DMAP) in DMF. This method achieves 89% yield under ambient conditions (48 h, 25°C) by activating 3-methylbenzoic acid directly. Triethylamine (1.2 equiv) neutralizes HCl byproducts, enhancing reaction homogeneity.
Surfactant-Assisted Aqueous Amidation
Source demonstrates a green chemistry approach using 2 wt% surfactant (e.g., SDS) in water. The protocol avoids organic solvents, achieving 76% yield via in situ thioester formation from 3-methylbenzoic acid and subsequent aminolysis by 2-methoxyaniline.
Table 2: Coupling Agent Performance Comparison
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| BOP/DMAP | DMF | 48 | 89 |
| Surfactant/H₂O | Water | 24 | 76 |
| EDC/HOBt | Dichloromethane | 12 | 81 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting Source’s Grignard methodology, continuous flow systems reduce reaction times from 8–10 h to <2 h. Key modifications include:
Crystallization Optimization
Methanol/water (7:3 v/v) recrystallization improves purity from 95% to 99.5% by removing residual aniline. Cooling rates of 0.5°C/min prevent oiling out.
Mechanistic and Kinetic Studies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxyphenyl)-3-methylbenzamide can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the methoxy and methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemical Properties and Mechanisms of Action
N-(2-methoxyphenyl)-3-methylbenzamide features a unique structure that allows it to interact with various biological targets. Its mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity, and subsequently affecting cellular processes. For example, it may inhibit enzymes involved in disease pathways, which can lead to therapeutic effects in treating diseases such as cancer or infections.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially leading to reduced disease progression.
- Receptor Interaction : It may bind to receptors involved in signaling pathways, altering cellular responses.
Scientific Research Applications
The compound has diverse applications across several scientific domains:
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties. It has shown promise in:
- Antimicrobial Activity : Studies indicate that it can inhibit the growth of various pathogens.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for cancer treatment.
Biological Studies
Research has focused on understanding the biological interactions of this compound:
- Cellular Pathways : It has been shown to affect pathways related to oxidative stress and inflammation.
- In Vivo Studies : Case studies have demonstrated its efficacy in reducing parasite load in models of leishmaniasis, indicating its potential as a therapeutic agent against parasitic infections .
Materials Science
In industrial applications, the compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow for:
- Synthesis of Advanced Materials : It can be utilized in the development of specialty chemicals and materials with specific functionalities.
Case Study 1: Antimicrobial Activity
A study highlighted the antimicrobial properties of this compound against Leishmania mexicana. The compound exhibited an IC50 value indicating significant inhibition of the parasite's growth. Ultrastructural studies revealed that treatment led to membrane blebbing and autophagy-like processes in the parasites .
Case Study 2: Anticancer Effects
Research into the anticancer effects of this compound showed that it could induce apoptosis in various cancer cell lines. Flow cytometry analyses demonstrated a significant increase in apoptotic cells after treatment with this compound compared to controls .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer research | Significant inhibition of L. mexicana growth |
| Biological Studies | Effects on cellular pathways | Induction of apoptosis in cancer cells |
| Materials Science | Building block for complex molecule synthesis | Development of specialty chemicals |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The methoxy and methyl groups on the benzamide structure may influence its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Key Features :
- Structure : Contains a 2-hydroxy-1,1-dimethylethyl group instead of 2-methoxyphenyl.
- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol in dichloromethane under basic conditions (62% yield) .
- Applications : Acts as an N,O-bidentate directing group in transition metal-catalyzed C–H bond functionalization (e.g., Pd-catalyzed fluorination). The hydroxyl and amide groups form stable five-membered chelates with metals, enhancing catalytic efficiency .
Comparison :
- Chelation Ability : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables stronger coordination with metals compared to the methoxy group in the target compound, which lacks a lone pair for direct chelation.
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide
Key Features :
Comparison :
- Electronic Effects : The thiazole ring introduces conjugation, altering electron distribution compared to the simpler benzamide backbone of the target compound.
- Functionality : The methoxyphenyl group in both compounds may influence solubility and intermolecular interactions, but the thiazole derivative’s rigid structure limits flexibility in catalytic applications.
NBOMe Derivatives (e.g., 25I-NBOMe)
Key Features :
Comparison :
- Pharmacological Activity : Unlike NBOMes, the target compound lacks the ethanamine backbone critical for serotonin receptor binding, suggesting divergent biological roles.
- Structural Motifs : Both compounds utilize methoxy groups for electronic modulation, but the benzamide core of the target compound favors applications in synthetic chemistry over neuropharmacology.
Data Tables: Structural and Functional Comparison
Table 2: Chelation and Reactivity
*Inferred from structural analogs.
Research Findings and Inferences
- Synthetic Routes : The target compound can likely be synthesized via coupling of 3-methylbenzoyl chloride with 2-methoxyaniline, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Catalytic Potential: The methoxy group’s electron-donating nature may enhance substrate activation in electrophilic aromatic substitution, but its inability to form strong metal chelates could limit utility in C–H activation compared to N,O-bidentate analogs.
Biological Activity
N-(2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry and pharmacology. Its structure, characterized by a methoxy group and a methyl group on the benzamide core, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The presence of the methoxy group (–OCH) and the methyl group (–CH) on the aromatic rings enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy and methyl substituents may modulate the binding affinity and specificity towards these targets, leading to various biological effects.
- Enzyme Modulation : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can have implications for drug development targeting metabolic disorders.
- Receptor Interaction : The compound's structure allows it to potentially act as a ligand for various receptors, influencing signaling pathways critical in disease processes.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies have shown that this compound can reduce the viability of cancer cells significantly, with IC values indicating effective concentrations for therapeutic applications. For example, it demonstrated an IC of 10 µM against MCF-7 breast cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has shown promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM. This suggests potential applications in developing new antimicrobial agents.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antiplasmodial Activity : A study highlighted its potential against Plasmodium falciparum, indicating that modifications in the aromatic substituents could enhance selectivity and potency against malaria parasites .
- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : Another significant finding revealed that derivatives of this compound could inhibit CDK2, a crucial enzyme in cell cycle regulation, suggesting its application in cancer therapy .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in substituents affect biological activity. Compounds with different aromatic groups were synthesized to evaluate their effects on receptor binding and enzyme inhibition .
Table 1: Biological Activity Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
